

Application Notes and Protocols for LLO (91-99) in ELISpot Assays

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Compound of Interest

Compound Name: LLO (91-99)

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These application notes provide a detailed guide for utilizing the Listeriolysin O (LLO) peptide (amino acids 91-99) in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigen-specific T cell responses.

Introduction

The ELISpot assay is a highly sensitive technique used to measure the frequency of cytokine-secreting cells at the single-cell level.^{[1][2]} It is a powerful tool for monitoring antigen-specific T cell immunity in various research and clinical settings.^{[3][4]} The **LLO (91-99)** peptide, with the amino acid sequence GYKDGNEYI, is an immunodominant epitope from the bacterium *Listeria monocytogenes*.^{[2][5][6]} In the context of the H-2Kd MHC class I molecule in mice, this peptide is recognized by CD8+ T cells, making it a valuable reagent for studying cell-mediated immunity to *Listeria* infection.^{[2][5][6][7]} This protocol specifically details the use of **LLO (91-99)** to stimulate splenocytes for the detection of Interferon-gamma (IFN-γ) secreting cells, a key indicator of a Th1-type cytotoxic T lymphocyte (CTL) response.^{[1][8]}

Core Principles

The IFN-γ ELISpot assay quantifies CD8+ T cells that are activated by the **LLO (91-99)** peptide.^[1] The assay involves the culture of immune cells, such as splenocytes, on a surface coated with a capture antibody specific for IFN-γ. When T cells are stimulated with the **LLO (91-99)** peptide, they secrete IFN-γ, which is then captured by the antibody in the immediate

vicinity of the secreting cell.^[9] Following the removal of the cells, the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. Each spot, therefore, represents a single IFN- γ producing cell.^[10]

Experimental Protocols

Materials and Reagents

- Murine IFN- γ ELISpot kit (contains capture antibody, detection antibody, and streptavidin-enzyme conjugate)
- 96-well PVDF-membrane ELISpot plates
- **LLO (91-99)** peptide (GYKDGNEYI)
- Antigen Presenting Cells (APCs), such as P815 mastocytoma cells (optional, for use with purified T cells).^{[5][7][11]}
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- Phosphate Buffered Saline (PBS)
- Tween 20
- 35% or 70% Ethanol for plate pre-wetting^{[9][12][13]}
- Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
- Sterile water
- Positive control stimulant (e.g., Phytohemagglutinin (PHA) or a control peptide pool)^{[12][14]}
- Negative control (medium only or an irrelevant peptide)^[10]

Preparation of LLO (91-99) Peptide Stock Solution

- Warm the vial of lyophilized **LLO (91-99)** peptide to room temperature.

- Briefly centrifuge the vial to collect the powder at the bottom.
- Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[\[10\]](#)
- Further dilute the stock solution in sterile tissue-culture grade water or PBS to a working concentration.[\[10\]](#) For ELISpot assays, a final concentration of 1-10 µg/mL is commonly used for stimulation.[\[5\]](#)[\[7\]](#)[\[9\]](#)
- Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[10\]](#)

Step-by-Step ELISpot Protocol

Day 1: Plate Coating

- Pre-wet the 96-well PVDF membrane plate by adding 15 µL of 35% ethanol to each well for 1 minute.[\[13\]](#)
- Wash the wells three times with 150 µL of sterile PBS.[\[9\]](#)[\[13\]](#) Do not allow the membrane to dry out.[\[12\]](#)
- Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS.
- Add 100 µL of the diluted capture antibody to each well.
- Incubate the plate overnight at 4°C.[\[13\]](#)

Day 2: Cell Stimulation

- Prepare splenocytes from immunized or infected mice. Ensure high cell viability (>95%).[\[15\]](#)
- Aseptically decant the capture antibody solution from the plate.
- Wash the plate twice with 150 µL of sterile water.[\[13\]](#)

- Block the membrane by adding 150 μ L of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.[13]
- During the blocking step, prepare the cell suspension and peptide dilutions.
- Decant the blocking medium from the plate.
- Prepare the following conditions in triplicate wells:
 - Negative Control: 50 μ L of medium + 50 μ L of cell suspension.
 - Test Condition: 50 μ L of **LLO (91-99)** peptide (at 2x the final desired concentration) + 50 μ L of cell suspension.
 - Positive Control: 50 μ L of PHA or control peptide pool + 50 μ L of cell suspension.
- Add 50 μ L of the respective stimulant (or medium) to each well, followed by 50 μ L of the cell suspension (typically 2×10^5 to 5×10^5 cells per well).[10] Pipette the cell suspension gently down the side of the wells to ensure even distribution.[10]
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.[9] Avoid stacking plates to ensure even temperature distribution.[9][14]

Day 3: Spot Development

- Decant the cell suspension from the wells.
- Wash the plate three times with PBS, followed by three times with PBS containing 0.01% Tween 20 (PBST).[9]
- Dilute the biotinylated anti-IFN- γ detection antibody in PBS with 0.5% BSA.
- Add 100 μ L of the diluted detection antibody to each well and incubate for 2 hours at 37°C.[9]
- Wash the plate five times with PBST.
- Dilute the streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) in PBS.

- Add 100 µL of the diluted conjugate to each well and incubate for 45-60 minutes at room temperature.[\[13\]](#)
- Wash the plate three times with PBST, followed by three final washes with PBS only to remove any residual Tween 20.[\[13\]](#)
- Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.
- Monitor spot development closely, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark before counting the spots.[\[12\]](#)

Data Presentation and Analysis

The results of an ELISpot assay are quantitative, with each spot representing a single cytokine-secreting cell. The data should be presented as the number of spot-forming cells (SFC) per million input cells.

Data Calculation

- Count the number of spots in each well using an automated ELISpot reader.
- Calculate the average number of spots for each set of triplicate wells.
- Subtract the average number of spots in the negative control wells from the average number of spots in the test and positive control wells.
- Calculate the SFC per million cells using the following formula: $\text{SFC per } 10^6 \text{ cells} = (\text{Average spots in test wells} - \text{Average spots in negative control wells}) \times (1,000,000 / \text{Number of cells per well})$

Example Data Table

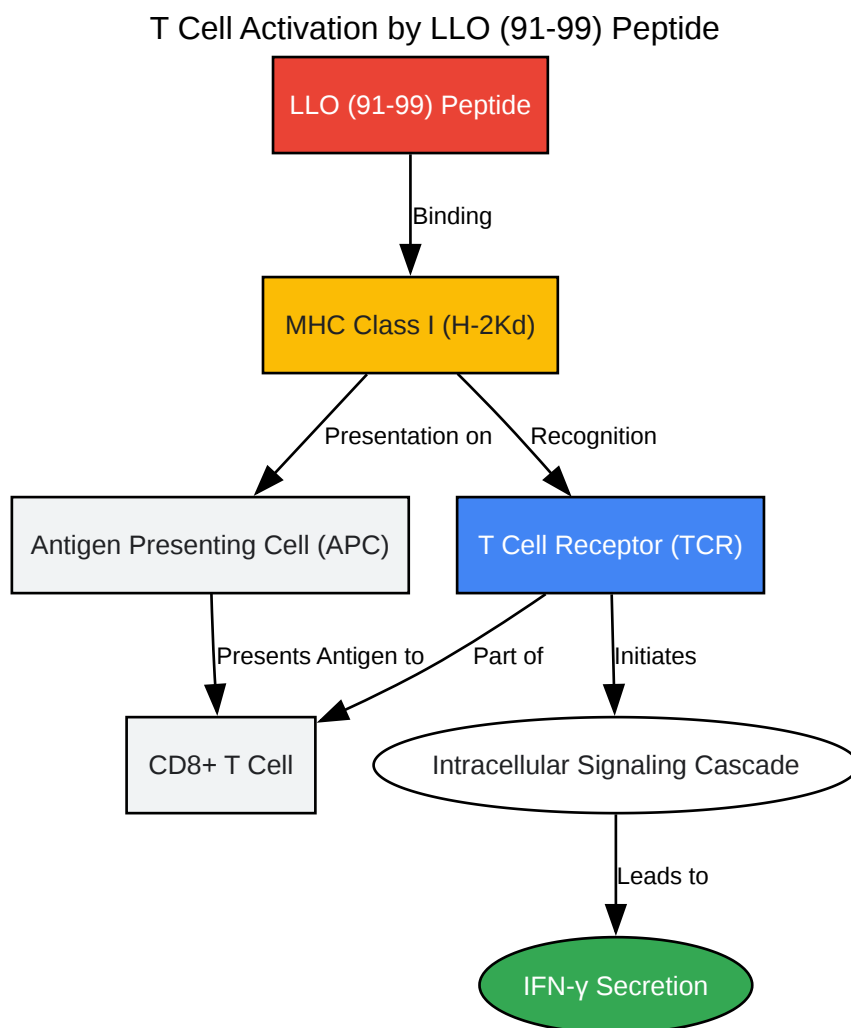
Treatment Group	Stimulant	Mean SFC per well	Standard Deviation	SFC per 10 ⁶ Splenocytes
Naive	Medium	5	2	0
Naive	LLO (91-99)	8	3	15
L. monocytogenes Infected	Medium	12	4	0
L. monocytogenes Infected	LLO (91-99)	250	25	1190
L. monocytogenes Infected	PHA	1500	120	7440

Data is hypothetical and for illustrative purposes only. Cell number per well is 200,000.

Statistical analysis, such as a T-test, can be used to determine the significance of the response compared to the negative control.^[3]

Visualizations

T Cell Activation and IFN- γ Secretion Pathway

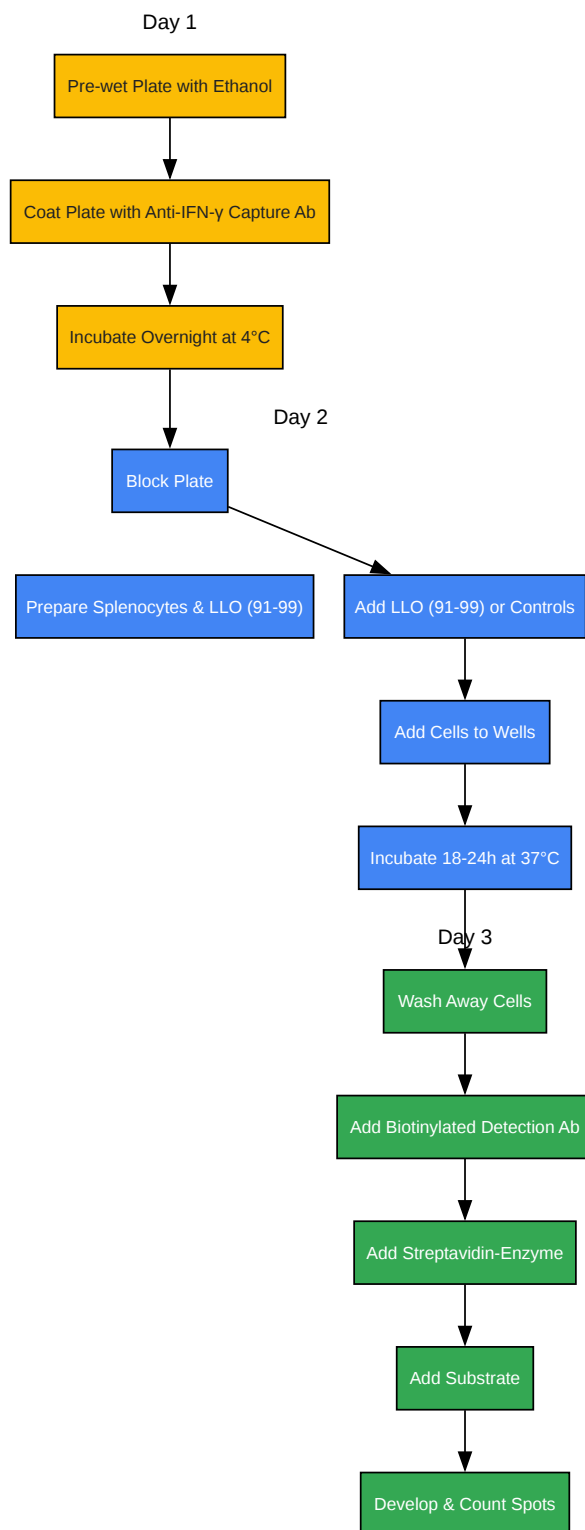


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Caption: T Cell Activation by LLO (91-99) Peptide.

ELISpot Assay Experimental Workflow

ELISpot Assay Workflow for LLO (91-99)

[Click to download full resolution via product page](#)Caption: ELISpot Assay Workflow for **LLO (91-99)**.

Troubleshooting

Common issues in ELISpot assays include high background, no or few spots, and inconsistent results between wells. Below is a table summarizing potential causes and solutions.[16]

Issue	Possible Cause	Recommended Solution
High Background	Inadequate washing.	Increase the number and rigor of wash steps. [12] [16]
Over-development with substrate.	Reduce the substrate incubation time. [12] [16]	
Contamination of reagents or cells.	Use sterile techniques and filter reagents if necessary. [12] [16]	
No or Few Spots	Insufficient number of responding cells.	Increase the number of cells plated per well. [12] [16]
Inactive peptide or cells.	Use a fresh aliquot of LLO (91-99) and ensure high cell viability. [14] Include a positive control to verify cell responsiveness. [12]	
Incorrect antibody concentrations.	Optimize the concentrations of capture and detection antibodies. [12] [16]	
Inconsistent Replicates	Uneven cell distribution.	Gently mix the cell suspension before and during plating. [12] Add cells after the stimulant to avoid pushing them to the edges. [15]
Pipetting errors.	Be careful and consistent with pipetting. Check for and remove any bubbles. [15]	
Edge effects due to uneven temperature.	Do not stack plates during incubation. [14]	

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